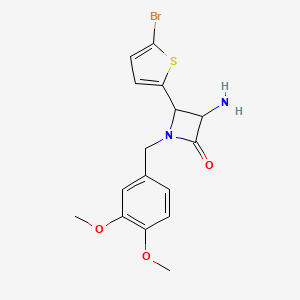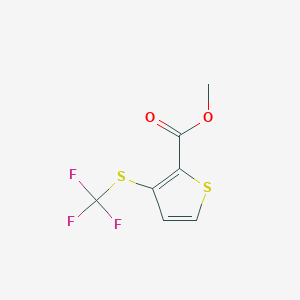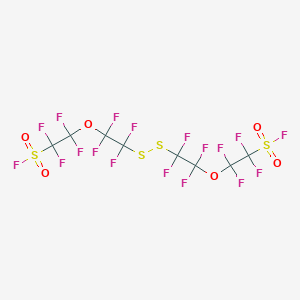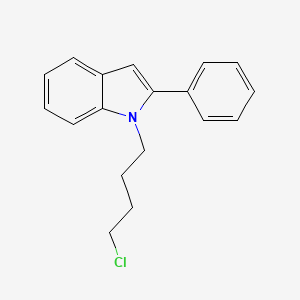
3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one: is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, a brominated thiophene ring, and a dimethoxybenzyl group attached to the azetidinone core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:
-
Formation of the Azetidinone Core: : The azetidinone core can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. The imine can be prepared by the condensation of an amine with an aldehyde or ketone, while the ketene can be generated in situ from an acid chloride.
-
Introduction of the Brominated Thiophene Ring: : The brominated thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a bromothiophene derivative and a boronic acid or ester.
-
Attachment of the Dimethoxybenzyl Group: : The dimethoxybenzyl group can be attached to the azetidinone core through a nucleophilic substitution reaction, where the azetidinone is treated with a suitable electrophile, such as a benzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thiophene ring. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can target the azetidinone ring or the brominated thiophene ring. Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the brominated thiophene ring or the dimethoxybenzyl group. Common reagents include halides, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, chromium trioxide in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol, hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide, benzyl bromide in tetrahydrofuran.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkane groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine or methoxy groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, the compound may be used as a probe to study biological processes, particularly those involving azetidinone-containing molecules. It can also serve as a starting point for the development of new bioactive compounds.
Medicine
In medicinal chemistry, 3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is of interest due to its potential pharmacological properties. It may be investigated for its activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-4-(5-chlorothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
- 3-Amino-4-(5-fluorothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
- 3-Amino-4-(5-methylthiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
Uniqueness
The uniqueness of 3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one lies in the presence of the brominated thiophene ring, which can impart distinct electronic and steric properties compared to its chlorinated, fluorinated, or methylated analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various scientific investigations.
Propriétés
Formule moléculaire |
C16H17BrN2O3S |
|---|---|
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
3-amino-4-(5-bromothiophen-2-yl)-1-[(3,4-dimethoxyphenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C16H17BrN2O3S/c1-21-10-4-3-9(7-11(10)22-2)8-19-15(14(18)16(19)20)12-5-6-13(17)23-12/h3-7,14-15H,8,18H2,1-2H3 |
Clé InChI |
LZJVMQOMDCTPKE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CN2C(C(C2=O)N)C3=CC=C(S3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B12063803.png)






![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)

![tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate](/img/structure/B12063870.png)




